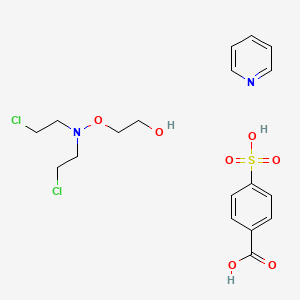
N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2'-dichlorodiethylamine pyridine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique molecular structure, which includes a sulfonyloxy group, a carboxybenzene ring, and a dichlorodiethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the p-carboxybenzenesulfonyl chloride, which is then reacted with ethylene glycol to form the sulfonyloxyethoxy intermediate. This intermediate can be further reacted with 2,2’-dichlorodiethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction parameters would ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography might be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The dichlorodiethylamine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or carboxylic acids, while substitution reactions could produce a variety of substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules could provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt could be used in the production of specialty chemicals, polymers, or advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include signal transduction pathways, metabolic enzymes, or structural proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt might include other sulfonyloxy or dichlorodiethylamine derivatives. Examples could be:
- N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine hydrochloride
- N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine sulfate
Uniqueness
The uniqueness of N-(2-(p-Carboxybenzenesulfonyloxy)ethoxy)-2,2’-dichlorodiethylamine pyridine salt lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and highlights its potential for diverse applications.
Propriétés
Numéro CAS |
95023-27-1 |
|---|---|
Formule moléculaire |
C18H24Cl2N2O7S |
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)aminooxy]ethanol;pyridine;4-sulfobenzoic acid |
InChI |
InChI=1S/C7H6O5S.C6H13Cl2NO2.C5H5N/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;7-1-3-9(4-2-8)11-6-5-10;1-2-4-6-5-3-1/h1-4H,(H,8,9)(H,10,11,12);10H,1-6H2;1-5H |
Clé InChI |
ASEKPKCSDUBEPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C1=CC(=CC=C1C(=O)O)S(=O)(=O)O.C(CCl)N(CCCl)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



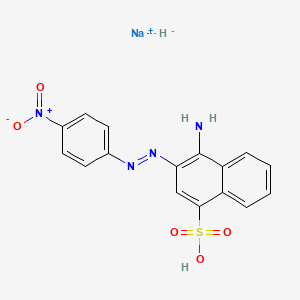

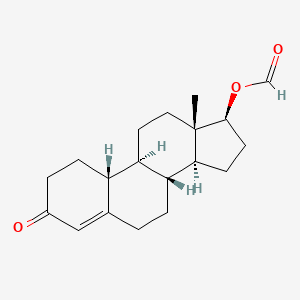

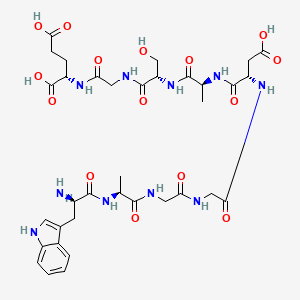

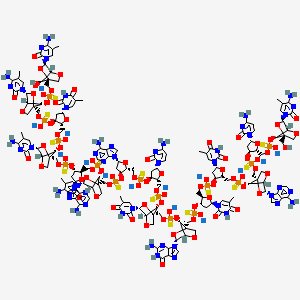
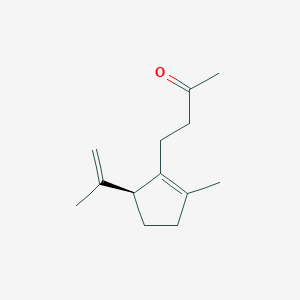

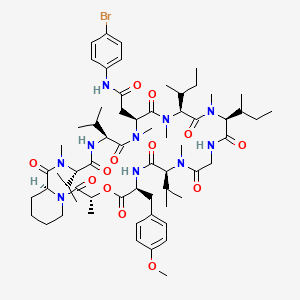
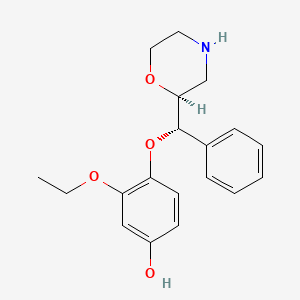
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)

